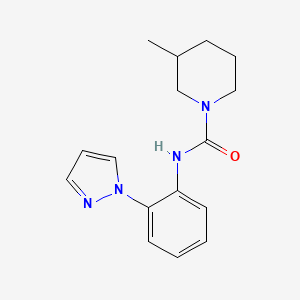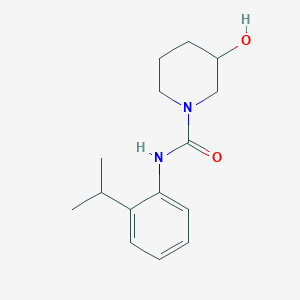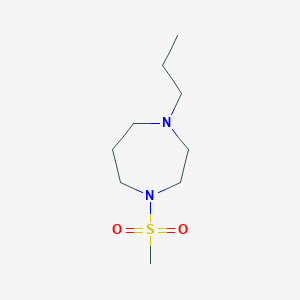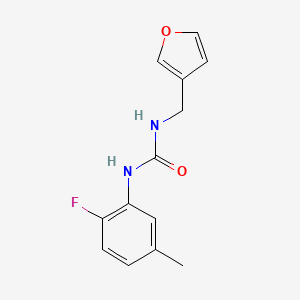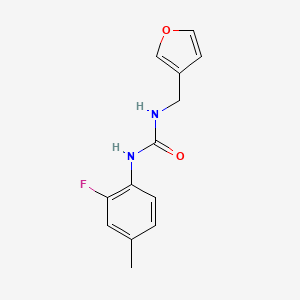
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as GSK-3 inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications. The compound has been found to have a significant impact on various biological processes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea works by inhibiting the activity of Glycogen synthase kinase-3 (1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea). 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is a key enzyme that plays a crucial role in various biological processes such as cell division, apoptosis, and inflammation. By inhibiting the activity of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and potentially reduce the risk of Alzheimer's disease. Additionally, the compound has been found to have neuroprotective effects and potentially improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its effects can be easily measured using various assays. However, the compound also has some limitations, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the development of new drugs based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. The compound's potential toxicity and limited solubility in water also need to be addressed in future studies. Finally, more research is needed to determine the compound's potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2-fluoro-4-methylphenyl isocyanate with furan-3-ylmethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various biological processes such as cell division, apoptosis, and inflammation. The compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-2-3-12(11(14)6-9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQPSQLSGQRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


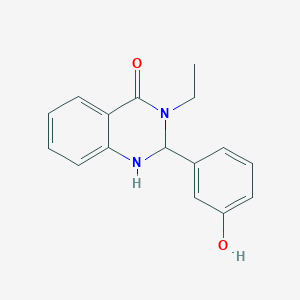
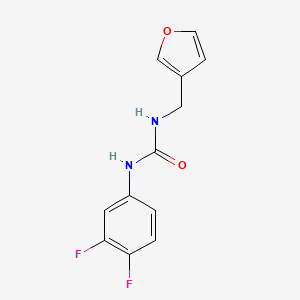
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)


